Cas no 1608455-28-2 (4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl)

4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl is a brominated organic compound featuring a central stilbene core flanked by biphenyl groups. Its extended conjugated structure and bromine substituents make it a valuable intermediate in organic synthesis, particularly for constructing π-conjugated systems used in optoelectronic materials. The bromine atoms enhance reactivity for cross-coupling reactions, such as Suzuki or Heck couplings, enabling precise functionalization. This compound exhibits potential utility in the development of organic semiconductors, liquid crystals, or fluorescent materials due to its rigid, planar geometry and electronic properties. Its high purity and well-defined structure ensure reproducibility in advanced material research.
4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl structure
1608455-28-2 structure
Product Name:4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl
CAS No:1608455-28-2
MF:C38H26Br2
MW:642.421048641205
CID:5579998
Update Time:2025-11-06

4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl Chemical and Physical Properties

Names and Identifiers

    • 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl
    • 1,1'-Biphenyl, 4,4''-(1,2-diphenyl-1,2-ethenediyl)bis[4'-bromo-
    • 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl
    • Inchi: 1S/C38H26Br2/c39-35-23-19-29(20-24-35)27-11-15-33(16-12-27)37(31-7-3-1-4-8-31)38(32-9-5-2-6-10-32)34-17-13-28(14-18-34)30-21-25-36(40)26-22-30/h1-26H
    • InChI Key: YDLLGSYQABSTGQ-UHFFFAOYSA-N
    • SMILES: C(C1=CC=C(C2=CC=C(Br)C=C2)C=C1)(C1=CC=CC=C1)=C(C1=CC=C(C2=CC=C(Br)C=C2)C=C1)C1=CC=CC=C1

Experimental Properties

  • Density: 1.371±0.06 g/cm3(Predicted)
  • Boiling Point: 666.5±55.0 °C(Predicted)

4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D354065-25mg
4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]
1608455-28-2
25mg
$155.00 2023-05-18
TRC
D354065-100mg
4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]
1608455-28-2
100mg
$563.00 2023-05-18
TRC
D354065-250mg
4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis[4'-bromo-1,1'-biphenyl]
1608455-28-2
250mg
$ 800.00 2023-09-08

Additional information on 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl

Professional Introduction to Compound with CAS No. 1608455-28-2 and Product Name: 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl

The compound with the CAS number 1608455-28-2 and the product name 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl represents a significant advancement in the field of organic chemistry and materials science. This molecule, characterized by its intricate structure and functional groups, has garnered attention for its potential applications in various domains, including pharmaceuticals, electronics, and advanced material synthesis. The presence of bromine substituents and a phenylenevinylene backbone imparts unique electronic and photophysical properties, making it a subject of intense research interest.

Recent studies have highlighted the role of 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl in the development of organic semiconductors. Its conjugated system and bromine atoms facilitate efficient charge transport, which is crucial for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The bromine substituents also serve as handles for further functionalization via cross-coupling reactions, enabling the design of tailored materials with specific optoelectronic properties.

In the realm of pharmaceutical research, this compound has been explored as a precursor for synthesizing novel therapeutic agents. The phenylenevinylene core is known for its ability to interact with biological targets due to its planar structure and extended π-conjugation. Researchers have leveraged these characteristics to develop molecules with potential applications in treating neurological disorders and cancer. The bromine atoms provide a site for selective modifications, allowing chemists to fine-tune the pharmacological activity of the resulting derivatives.

The synthesis of 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl involves multi-step organic transformations that highlight the sophistication of modern synthetic methodologies. The use of palladium-catalyzed cross-coupling reactions has been instrumental in constructing the complex molecular framework efficiently. These reactions not only showcase the versatility of transition metal catalysis but also underscore the importance of precise control over reaction conditions to achieve high yields and purity.

From an industrial perspective, the production of this compound exemplifies the growing demand for high-performance materials in electronics and optoelectronics. The ability to tailor its properties through strategic functionalization makes it a valuable building block for next-generation technologies. Companies specializing in advanced materials are investing in processes that optimize the synthesis and purification of such compounds to meet market demands.

The environmental impact of producing 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl is also a critical consideration. Efforts are underway to develop greener synthetic routes that minimize waste and reduce energy consumption. These initiatives align with broader sustainability goals in the chemical industry and reflect a commitment to responsible manufacturing practices. By incorporating principles such as atom economy and solvent recovery, researchers aim to make the production process more efficient while reducing its ecological footprint.

Future research directions for this compound include exploring its behavior in solution-processable forms for flexible electronics and studying its interactions with biological systems at a molecular level. The integration of computational modeling with experimental techniques will likely provide deeper insights into its structure-property relationships. Such interdisciplinary approaches are essential for unlocking the full potential of molecules like 4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl.

In conclusion,4,4''-(1,2-Diphenyl-1,2-ethenediyl)bis4'-bromo-1,1'-biphenyl (CAS No. 1608455-28-2) stands as a testament to the ingenuity of modern chemistry. Its unique structure and versatile functionality make it a cornerstone in multiple areas of scientific inquiry. As research progresses,this compound will continue to inspire new discoveries,driving innovation across industries that rely on cutting-edge materials science.

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